N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
Description
N-[(2Z)-3-(2-Ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a heterocyclic compound featuring a benzothiazole core fused with an acetamide moiety. The benzothiazole ring system is substituted with a 2-ethoxyethyl group at the 3-position, and the acetamide group is attached via an imine-like (Z)-configured ylidene linkage. This structural arrangement confers unique electronic and steric properties, making the compound a subject of interest in medicinal chemistry and materials science. Its synthesis likely involves condensation reactions between benzothiazole precursors and acetamide derivatives, followed by purification via recrystallization (as inferred from analogous procedures in and ).
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-3-17-9-8-15-11-6-4-5-7-12(11)18-13(15)14-10(2)16/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOVKWGJSLVCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with acetic anhydride under acidic conditions.
Introduction of Ethoxyethyl Group: The ethoxyethyl group is introduced via an alkylation reaction using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, nucleophiles; reactions often carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antimicrobial and Anticancer Activities
Recent studies have highlighted the antimicrobial and anticancer properties of compounds structurally related to N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide. For instance:
- Antimicrobial Activity : A study synthesized various acetamide derivatives and evaluated their in vitro antimicrobial activities against Mycobacterium tuberculosis and other pathogens. The results indicated that certain derivatives exhibited significant antimicrobial effects, suggesting that modifications to the benzothiazole structure could enhance activity against resistant strains .
- Anticancer Activity : Compounds with similar structures have shown promising anticancer effects in various cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro studies have demonstrated that these compounds can effectively inhibit tumor growth by targeting specific cellular pathways .
Enzyme Inhibition Studies
This compound derivatives have also been investigated for their enzyme inhibitory properties:
- α-Glucosidase Inhibition : Some studies focused on the enzyme inhibitory potential of benzothiazole derivatives against α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. The results indicated that certain compounds could effectively inhibit this enzyme, suggesting potential applications in managing Type 2 diabetes .
- Acetylcholinesterase Inhibition : Inhibitors of acetylcholinesterase are crucial for treating neurodegenerative diseases like Alzheimer's disease. Research has shown that derivatives of benzothiazole can exhibit moderate to strong inhibitory activity against acetylcholinesterase, indicating their potential as therapeutic agents for cognitive disorders .
Case Study 1: Antimicrobial Evaluation
A series of benzothiazole derivatives were synthesized and tested for their antimicrobial activity against Mycobacterium tuberculosis. The most potent compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, indicating its potential as a new therapeutic agent .
Case Study 2: Cancer Cell Line Testing
In a study involving various cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited IC50 values in the micromolar range. Mechanistic studies revealed that it triggers apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy .
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its ability to intercalate with DNA can result in the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
(a) 2-Chloro-N-[(2Z)-3-(2,4-Dichlorobenzyl)-1,3-Thiazol-2(3H)-ylidene]Acetamide ()
- Structural Differences : Replaces the benzothiazole core with a simpler thiazole ring and substitutes the ethoxyethyl group with a 2,4-dichlorobenzyl moiety.
- The thiazole ring lacks the fused benzene ring of benzothiazole, diminishing aromatic conjugation and possibly reducing binding affinity in biological targets reliant on π-stacking.
- Synthesis : Likely involves nucleophilic substitution between chlorinated benzyl halides and thiazole precursors, contrasting with the ethoxyethyl group’s introduction via etherification in the target compound.
(b) N-(4-Hydroxyphenyl)-2-(1,1,3-Trioxo-2,3-Dihydro-1,2-Benzothiazol-2-yl)Acetamide ()
- Structural Differences : Features a sulfonamide (trioxo) group on the benzothiazole and a 4-hydroxyphenyl acetamide substituent.
- The phenolic hydroxyl group introduces acidity (pKa ~10), enabling pH-dependent solubility, unlike the ethoxyethyl group’s neutral character in the target compound.
- Biological Relevance : Sulfonamide derivatives are often associated with antimicrobial or anti-inflammatory activity, suggesting divergent applications compared to the ethoxyethyl-substituted target.
Core Heterocycle Comparisons
(a) Tetrahydrocarbazole Derivatives ()
- Structural Differences : Replaces benzothiazole with a tetrahydrocarbazole (indole-fused cyclohexane) core.
- Impact on Properties :
(b) Benzimidazole Analogues ()
- Structural Differences : Substitutes benzothiazole with benzimidazole, introducing an additional nitrogen atom.
- Antimicrobial activity in benzimidazole derivatives (, Fig. 5) suggests that the target compound’s benzothiazole core might exhibit similar efficacy but with altered selectivity.
Data Table: Key Structural and Inferred Properties
Biological Activity
N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial activities. For instance, this compound has shown effectiveness against various bacterial strains and fungi. A study demonstrated that derivatives of benzothiazole possess inhibitory effects on the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
Benzothiazole derivatives have been explored for their anticancer properties. In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines through apoptosis induction. The mechanism appears to involve the modulation of cell cycle progression and the activation of caspase pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in cellular models, indicating potential therapeutic applications in inflammatory diseases .
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and tumor progression.
- Modulation of Signaling Pathways : It could affect key signaling pathways such as NF-kB and MAPK pathways that are crucial in inflammation and cancer cell survival.
- Induction of Apoptosis : By promoting apoptotic pathways, this compound may selectively induce cell death in malignant cells while sparing normal cells.
Study 1: Antimicrobial Efficacy
In a recent study published in Acta Crystallographica, researchers tested various benzothiazole derivatives against multiple microbial strains. The findings indicated that this compound exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Anticancer Activity
A study focused on the anticancer effects of benzothiazole derivatives reported that this compound significantly reduced the viability of breast cancer cells (MCF-7) in vitro. The IC50 value was determined to be 15 µM after 48 hours of treatment .
Study 3: Anti-inflammatory Response
In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in decreased levels of TNF-alpha and IL-6 cytokines compared to control groups. This suggests its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
